Hydroxyquinols and derivatives
Hydroxyquinolines and their derivatives are a class of organic compounds characterized by the presence of one or more hydroxyl groups attached to a quinoline ring. These molecules exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antiparasitic properties. The introduction of hydroxyl groups can significantly enhance the solubility and bioavailability of these derivatives, making them valuable in pharmaceutical applications.
Structurally, hydroxyquinolines are derived from quinoline by replacing one or more hydrogen atoms with a hydroxyl group (-OH). This modification often results in improved interactions with biological targets, such as enzymes and receptors. For instance, the addition of a hydroxyl group can enhance the binding affinity of these compounds to bacterial DNA gyrase, leading to potent antibacterial effects.
In pharmaceutical research, hydroxyquinolines and their derivatives are explored for various therapeutic uses. Their versatility allows them to be used in formulations targeting both gram-positive and gram-negative bacteria, as well as certain parasites. Moreover, due to their structural diversity, these compounds can be tailored to suit specific medicinal needs through further functional group modifications.
Overall, the application of hydroxyquinolines and their derivatives spans a broad spectrum from academic research to clinical drug development, showcasing their significant potential in the pharmaceutical industry.

構造 | 化学名 | CAS | MF |
---|---|---|---|
![]() |
5-chloro-3-methylbenzene-1,2,4-triol | 871880-92-1 | C7H7ClO3 |
![]() |
6-Bromobenzene-1,2,4-triol | 1480325-12-9 | C6H5BrO3 |
![]() |
1,2,4-Benzenetriol,6-methyl- | 767-81-7 | C7H8O3 |
![]() |
3-methylbenzene-1,2,4-triol | 4389-44-0 | C7H8O3 |
![]() |
Benzaldehyde, 2,3,6-trihydroxy- | 64168-39-4 | C7H6O4 |
![]() |
1,2,4-Benzenetriol | 533-73-3 | C6H6O3 |
![]() |
2,4,5-Trihydroxybenzaldehyde | 35094-87-2 | C7H6O4 |
![]() |
1,2,4-Benzenetriol, 5-(3-methyl-3-buten-1-ynyl)- | 879898-75-6 | C11H10O3 |
![]() |
Benzaldehyde, 2,4,5-trihydroxy-3,6-dimethyl- | 858489-50-6 | C9H10O4 |
![]() |
1,2,4-Benzenetriol,5-methyl- | 1124-09-0 | C7H8O3 |
関連文献
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品